molecular formula C11H21N3O2 B13323202 tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13323202
M. Wt: 227.30 g/mol
InChI Key: GKFSSTOHDUECEP-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be advantageous in the design of bioactive molecules.

Preparation Methods

The synthesis of tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the hydrazinyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound on a larger scale.

Chemical Reactions Analysis

tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced hydrazinyl derivatives.

    Substitution: The hydrazinyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity towards these targets. The hydrazinyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

    tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a hydroxy group instead of a hydrazinyl group, which can lead to different chemical reactivity and biological activity.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: The presence of an oxo group can significantly alter the compound’s properties and its interactions with molecular targets.

The uniqueness of this compound lies in its hydrazinyl group, which provides distinct chemical reactivity and potential for forming specific interactions with biological targets.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-6-11(7-14)4-8(5-11)13-12/h8,13H,4-7,12H2,1-3H3

InChI Key

GKFSSTOHDUECEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)NN

Origin of Product

United States

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